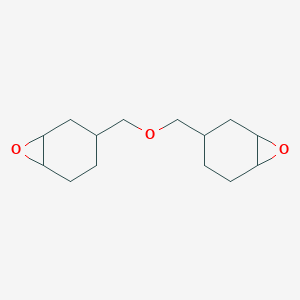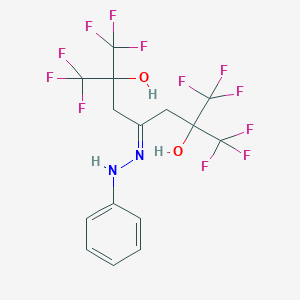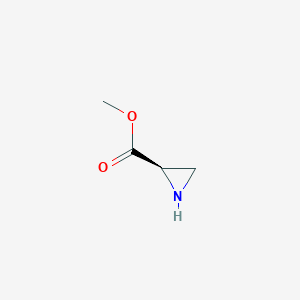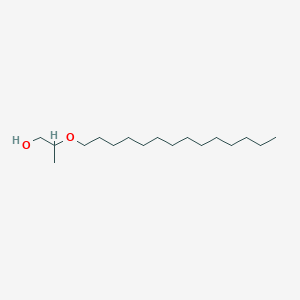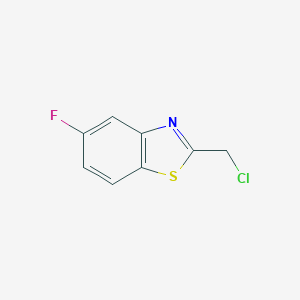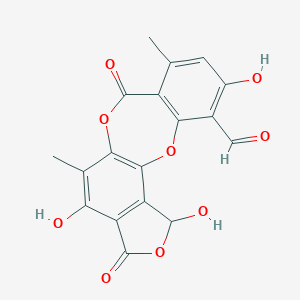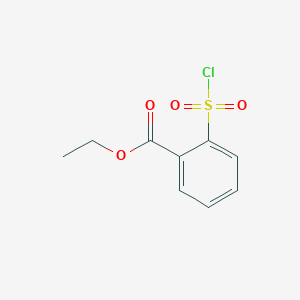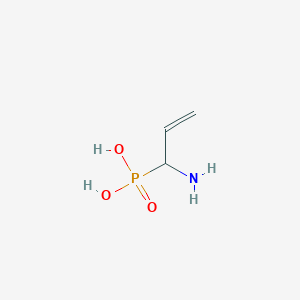
(1-Amino-2-propenyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Amino-2-propenyl)phosphonic acid, commonly known as Alendronic acid, is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone diseases. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders.
作用机制
Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite crystals in bone and is taken up by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase, which is required for the production of isoprenoid lipids. This inhibition leads to the death of osteoclasts and a reduction in bone resorption.
生化和生理效应
Alendronic acid has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Alendronic acid is a potent inhibitor of bone resorption and is commonly used in in vitro studies of bone metabolism. However, it can have cytotoxic effects on other cell types, such as osteoblasts, and can interfere with the activity of other enzymes, such as geranylgeranyl pyrophosphate synthase.
未来方向
There are several potential future directions for research on Alendronic acid, including the development of more potent and selective inhibitors of bone resorption, the identification of new targets for the treatment of bone disorders, and the development of new formulations of Alendronic acid that improve its pharmacokinetic properties and reduce its side effects.
In conclusion, Alendronic acid is a nitrogen-containing bisphosphonate that is used in the treatment of osteoporosis and other bone disorders. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in various bone disorders. Alendronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis. While it has advantages in lab experiments, it also has limitations and potential side effects. Future research on Alendronic acid will focus on developing more potent and selective inhibitors of bone resorption, identifying new targets for the treatment of bone disorders, and improving its pharmacokinetic properties and reducing its side effects.
合成方法
The synthesis of Alendronic acid can be achieved through several methods, including the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid. Another method involves the reaction of phosphorus trichloride with allylamine, followed by the addition of sodium hydroxide and phosphorous acid.
科学研究应用
Alendronic acid has been extensively studied for its therapeutic potential in various bone disorders, including osteoporosis, Paget's disease, and bone metastases. It is a potent inhibitor of bone resorption and has been shown to increase bone mineral density and reduce the risk of fractures in patients with osteoporosis.
属性
CAS 编号 |
100432-06-2 |
|---|---|
产品名称 |
(1-Amino-2-propenyl)phosphonic acid |
分子式 |
C3H8NO3P |
分子量 |
137.07 g/mol |
IUPAC 名称 |
1-aminoprop-2-enylphosphonic acid |
InChI |
InChI=1S/C3H8NO3P/c1-2-3(4)8(5,6)7/h2-3H,1,4H2,(H2,5,6,7) |
InChI 键 |
LAANRVSZVSWKKK-UHFFFAOYSA-N |
SMILES |
C=CC(N)P(=O)(O)O |
规范 SMILES |
C=CC(N)P(=O)(O)O |
同义词 |
(1-amino-2-propenyl)phosphonic acid 1-APPA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



